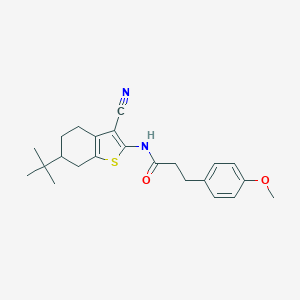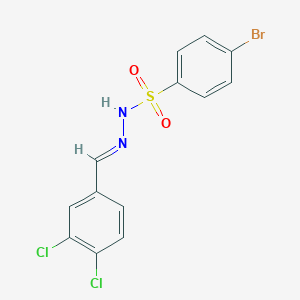![molecular formula C18H21N3O2 B449146 2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE](/img/structure/B449146.png)
2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylethylidene group attached to a propanehydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 1-phenylethylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to these similar compounds, 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylethylidene groups contribute to its enhanced stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(15-7-5-4-6-8-15)20-21-18(22)14(2)19-16-9-11-17(23-3)12-10-16/h4-12,14,19H,1-3H3,(H,21,22) |
InChI Key |
HEAZJCMOIWSLNC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-propylphenoxy)acetamide](/img/structure/B449067.png)
![3-(4-methoxyphenyl)-N-[4-(phenyldiazenyl)phenyl]acrylamide](/img/structure/B449068.png)
![2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B449070.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N'-{4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B449072.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449080.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-benzylidenepropanohydrazide](/img/structure/B449083.png)
![1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA](/img/structure/B449084.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449085.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-phenylpropanamide](/img/structure/B449088.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-naphthylmethylene)propanohydrazide](/img/structure/B449090.png)
![N'-[(E)-phenyl(pyridin-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B449094.png)
![N'-(3-hydroxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B449095.png)
